molecular formula C6H9NO3 B1606621 3-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 2446-05-1

3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B1606621
CAS No.: 2446-05-1
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO3. It is also known as 3-methyl-5-oxoproline. This compound is characterized by a pyrrolidine ring with a carboxylic acid and a ketone functional group. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through various methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . Another method involves the neutralization reaction of diastereohomogeneous dimethyl 3-aryl (pyridyl)glutamate hydrochlorides .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of robust oxidizing agents and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and halogenated compounds.

Scientific Research Applications

3-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein structure.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    5-Oxopyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-5-oxo-pyrrolidine-2-carboxylic acid methyl ester: An ester derivative of the compound.

Uniqueness

3-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

IUPAC Name

3-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947329
Record name 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-05-1
Record name NSC83639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 3
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.